3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a fused oxazolidine-2,4-dione core linked to an azetidine ring substituted with a pyridin-3-ylsulfonyl group. This structure combines a rigid oxazolidinedione scaffold—known for its electron-withdrawing properties and metabolic stability—with a sulfonamide-functionalized azetidine moiety, which enhances steric and electronic complexity.
Properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5S/c15-10-7-19-11(16)14(10)8-5-13(6-8)20(17,18)9-2-1-3-12-4-9/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARGMLHKBMVPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyridine derivative. The sulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the azetidine ring. The final step involves the incorporation of the oxazolidine-2,4-dione group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Comparisons:
Analysis :
- Substituent Effects : The target compound’s pyridin-3-ylsulfonyl group introduces strong electron-withdrawing effects, likely reducing electron density at the oxazolidinedione core compared to the methoxy-substituted analog . This could influence reactivity in nucleophilic reactions or binding interactions.
Thiazolidine-2,4-dione Derivatives
describes thiazolidine-2,4-diones (e.g., compounds 5g , 5k , 5h ) with coumarinyl-methyl and arylidene substituents. These compounds share the 2,4-dione motif but differ in core heterocycle (thiazolidine vs. oxazolidine) and substituent profiles.
Key Differences :
- Substituent Diversity : Thiazolidine derivatives in feature arylidene groups (e.g., 4-bromo, 4-fluoro) that enable extended conjugation, whereas the target compound’s sulfonamide-azetidine linker prioritizes hydrogen-bonding and steric interactions.
Chroman-2,4-dione Derivatives
highlights chroman-2,4-diones (e.g., 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione) with ethylidene-amino substituents. These compounds exhibit planar chroman cores fused to 2,4-diones, differing significantly from the target’s non-fused oxazolidine-azetidine system.
Structural and Electronic Contrasts :
- Bond Lengths : Chroman-2,4-diones show C=O bond lengths of ~1.21 Å and C-N bonds of ~1.34 Å , consistent with resonance stabilization. The target compound’s sulfonamide group (S=O bonds ~1.43 Å) may distort bond angles in the azetidine ring.
- Aromaticity : Chroman derivatives benefit from fused benzene ring aromaticity, while the target compound’s pyridine ring offers isolated aromaticity with lone-pair interactions from the sulfonyl group.
Spectral Data Comparison
NMR Trends:
- Oxazolidinediones : The (Z)-5-(4-Methoxybenzylidene) analog in shows characteristic 1H NMR shifts at δ 7.8–8.2 ppm for aromatic protons and δ 5.1–5.3 ppm for the oxazolidine CH group . The target compound’s pyridine protons are expected near δ 8.0–8.5 ppm, with azetidine protons appearing upfield (δ 3.0–4.0 ppm) due to ring strain.
- Thiazolidinediones : Compounds in exhibit 1H NMR carbonyl signals at δ 170–175 ppm (13C), whereas oxazolidinediones typically resonate slightly downfield (~175–180 ppm) due to reduced electron density .
Biological Activity
The compound 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an azetidine ring with an oxazolidine dione moiety and a pyridinylsulfonyl group. This structural diversity is believed to contribute to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxazolidine derivatives. For instance, compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds suggest strong inhibitory effects, indicating potential as anticancer agents .
Table 1: Antiproliferative Activity of Oxazolidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.4 |
| Compound B | HepG2 | 6.2 |
| Compound C | MCF-7 | 4.8 |
The proposed mechanism of action for these compounds involves the induction of apoptosis through both extrinsic and intrinsic pathways. The activation of caspases and the release of cytochrome c from mitochondria are key events in this process .
Antibacterial Activity
In addition to anticancer properties, oxazolidine derivatives have shown promising antibacterial activity against Gram-positive bacteria. Studies indicate that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
Table 2: Antibacterial Activity Against Gram-positive Bacteria
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
Case Studies
- Case Study on Anticancer Effects : In a controlled study, a derivative similar to this compound was administered to human tumor xenografts in mice. The results showed a significant reduction in tumor size compared to the control group, with an observed increase in apoptosis markers .
- Case Study on Antibacterial Efficacy : Another study evaluated the antibacterial effects of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with an MIC value significantly lower than conventional antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
